Ethyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Description
Ethyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C27H25FN2O5S and its molecular weight is 508.6 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives. Its intricate structure incorporates both pyrrole and thiazole rings, which are known to contribute significantly to its biological activities. This article will explore the biological activity of this compound, focusing on its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C25H24FNO4S
- Molecular Weight : Approximately 510.53 g/mol
Structural Features
The compound features:
- A thiazole ring
- A pyrrole ring
- Multiple functional groups including ethyl, methyl, fluoro, and hydroxy groups
These structural components play a crucial role in determining the compound's reactivity and biological activity.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. The mechanisms of action are believed to involve:
- Disruption of bacterial cell membranes
- Inhibition of essential metabolic pathways
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it may inhibit the proliferation of various cancer cell lines through:
- Induction of apoptosis
- Inhibition of cell cycle progression
Structure-Activity Relationship (SAR)
A detailed SAR analysis suggests that specific modifications to the compound's structure can enhance its efficacy against cancer cells. For instance:
- The presence of electron-donating groups on the phenyl ring increases cytotoxicity.
Compound | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
Ethyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy...) | 1.61 ± 1.92 | Apoptosis induction |
Compound A | 1.98 ± 1.22 | Cell cycle inhibition |
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, Ethyl 2-(2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy...) was tested against various bacterial strains. The results demonstrated a significant reduction in bacterial growth, indicating potent antimicrobial properties.
Study 2: Anticancer Activity
Another study focused on the anticancer effects of the compound on human cancer cell lines (HT29 and Jurkat). The findings revealed that the compound exhibited IC50 values comparable to established anticancer drugs like doxorubicin, highlighting its potential as a therapeutic agent.
Properties
CAS No. |
617698-02-9 |
---|---|
Molecular Formula |
C27H25FN2O5S |
Molecular Weight |
508.6 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-ethylphenyl)-3-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25FN2O5S/c1-5-16-8-11-17(12-9-16)21-20(22(31)18-10-7-14(3)19(28)13-18)23(32)25(33)30(21)27-29-15(4)24(36-27)26(34)35-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+ |
InChI Key |
CWNRIKLTMPYZAK-LSDHQDQOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC(=C(C=C3)C)F)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OCC)C |
Origin of Product |
United States |
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